molecular formula C16H16N2 B1633714 2-(4-isopropylphenyl)-1H-benzimidazole

2-(4-isopropylphenyl)-1H-benzimidazole

Cat. No.: B1633714
M. Wt: 236.31 g/mol
InChI Key: KZLWMCPIYIDTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isopropylphenyl)-1H-benzimidazole is a chemical compound built on the privileged benzimidazole scaffold, a structure of high significance in medicinal chemistry and materials science. The benzimidazole core is a bioisostere for naturally occurring nucleotides, allowing it to interact readily with biopolymers, which makes it an invaluable template for developing new therapeutic agents . Researchers value this core structure for its diverse biological activities, which include antimicrobial, antiviral, antifungal, and anticancer properties . The specific substitution with a 4-isopropylphenyl group at the 2-position is a key structural feature for researchers investigating Structure-Activity Relationships (SAR), as this modification can finely tune the compound's electronic properties, lipophilicity, and binding affinity to biological targets. This compound is primarily for research and development purposes. It is intended for use in laboratory settings only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Benzimidazole derivatives are frequently synthesized via condensation reactions between ortho-phenylenediamine and the appropriate aldehyde or carboxylic acid derivative, often facilitated by green and efficient catalysts such as pyrrolidinium acetate under solvent-free conditions . As a research chemical, this compound offers scientists a versatile intermediate for further chemical synthesis and a promising candidate for probing new biochemical pathways.

Properties

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)-1H-benzimidazole

InChI

InChI=1S/C16H16N2/c1-11(2)12-7-9-13(10-8-12)16-17-14-5-3-4-6-15(14)18-16/h3-11H,1-2H3,(H,17,18)

InChI Key

KZLWMCPIYIDTTK-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Physicochemical Properties

Key structural variations among benzimidazole derivatives arise from substituents on the phenyl ring or benzimidazole core. Below is a comparative analysis:

Compound Name Substituent Melting Point (°C) Key Spectral Data (NMR/MS) Reference
2-(4-Isopropylphenyl)-1H-benzimidazole Isopropyl (para) 258–260 δ 1.22 (d, 6H, J=6.9 Hz, CH₃); m/z 237 [M+H]⁺
2-(4-Bromophenyl)-1H-benzimidazole Bromo (para) Not reported δ 7.98 (d, J=8.9 Hz, Ar-H); m/z 259 [M+H]⁺
2-(4-Methoxyphenyl)-1H-benzimidazole Methoxy (para) 132.7–133.9* δ 3.84 (s, 3H, OCH₃); m/z 225 [M+H]⁺
2-(4-Hydroxyphenyl)-1H-benzimidazole Hydroxy (para) Not reported δ 9.87 (s, 1H, OH); m/z 211 [M+H]⁺
2-(4-Dimethylaminophenyl)-1H-benzimidazole Dimethylamino (para) 273–275 δ 2.99 (s, 6H, N(CH₃)₂); m/z 238 [M+H]⁺

*Melting point reported for morpholine-ethyl-substituted analog (2b) .

Key Observations:

  • Electron-Donating vs. This impacts solubility and reactivity in further functionalization .
  • Melting Points: Derivatives with polar substituents (e.g., hydroxy, dimethylamino) exhibit higher melting points due to hydrogen bonding or dipole interactions. The isopropyl analog’s melting point (258–260°C) is intermediate, reflecting balanced van der Waals interactions .

Spectroscopic Characterization

  • Isopropyl Group: Distinctive ¹H NMR signals at δ 1.22 ppm (methyl doublet) and δ 2.99–2.89 ppm (methine multiplet) .
  • Bromo Substituent: Characteristic ¹³C NMR signal at δ 122 ppm (C-Br) .
  • Hydroxy Group: Broad singlet at δ 9.87 ppm (OH) in DMSO-d₆ .

Preparation Methods

Reaction Mechanism and General Procedure

The synthesis of 2-(4-isopropylphenyl)-1H-benzimidazole traditionally involves the condensation of o-phenylenediamine with 4-isopropylbenzaldehyde under acidic conditions. This two-step process initiates with the formation of a Schiff base intermediate, followed by cyclization to yield the benzimidazole core.

Procedure :

  • Schiff Base Formation : Equimolar quantities of o-phenylenediamine (1.08 g, 10 mmol) and 4-isopropylbenzaldehyde (1.48 g, 10 mmol) are refluxed in glacial acetic acid (20 mL) at 120°C for 6–8 hours.
  • Cyclization : The reaction mixture is cooled, neutralized with aqueous sodium bicarbonate, and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
  • Purification : The crude product is recrystallized from ethanol to afford white crystalline this compound (Yield: 72–78%).

Optimization and Challenges

  • Acid Selection : Glacial acetic acid is preferred due to its dual role as solvent and catalyst. Substitution with hydrochloric acid reduces yields (≤60%) due to side reactions.
  • Temperature Control : Prolonged heating above 130°C promotes decomposition, while temperatures below 100°C result in incomplete cyclization.

Catalytic Methods Using Supported Gold Nanoparticles

Green Synthesis Approach

Recent advances leverage supported gold nanoparticles (AuNPs) to catalyze the oxidative cyclization of o-phenylenediamine and 4-isopropylbenzaldehyde, enhancing selectivity and reducing reaction times.

Procedure :

  • Catalyst Preparation : AuNPs (1 wt%) are supported on CeO₂ via wet impregnation, followed by calcination at 400°C.
  • Reaction : A mixture of o-phenylenediamine (10 mmol), 4-isopropylbenzaldehyde (10 mmol), and Au/CeO₂ (50 mg) in ethanol (15 mL) is stirred at 80°C under atmospheric oxygen for 3 hours.
  • Workup : The catalyst is filtered, and the filtrate is concentrated. Recrystallization from methanol yields the product (Yield: 89–92%).

Advantages Over Classical Methods

  • Selectivity : Au/CeO₂ suppresses N-alkylation side reactions, achieving >95% purity.
  • Sustainability : Ethanol solvent and recyclable catalyst align with green chemistry principles.

One-Pot Synthesis Inspired by Industrial Protocols

Adaptation of Patent-Based Methodology

A one-pot method derived from sulfinyl-benzimidazole production (Patent US8962851B2) eliminates intermediate isolation, streamlining synthesis.

Procedure :

  • Condensation : o-Phenylenediamine (10 mmol) and 4-isopropylbenzaldehyde (10 mmol) are stirred in methanol (20 mL) with sodium hydroxide (2 mmol) at 25°C for 2 hours.
  • In-Situ Cyclization : The mixture is treated with aqueous hydrogen peroxide (30%, 5 mL) and stirred for an additional 4 hours.
  • Isolation : The product precipitates upon cooling, is filtered, and washed with cold methanol (Yield: 80–85%).

Scalability and Industrial Relevance

  • Reduced Steps : Combines Schiff base formation and cyclization in a single vessel, minimizing handling.
  • Cost Efficiency : Methanol solvent and aqueous workup lower production costs.

Comparative Analysis of Synthetic Methods

Method Conditions Catalyst/Solvent Yield Purity
Classical Acid-Catalyzed 120°C, 8 h Glacial acetic acid 72–78% 90–92%
Au/CeO₂-Catalyzed 80°C, 3 h, O₂ atmosphere Au/CeO₂, ethanol 89–92% >95%
One-Pot 25°C, 6 h NaOH, methanol 80–85% 88–90%

Key Observations :

  • Catalytic Methods : Au/CeO₂ achieves the highest yield and purity, ideal for lab-scale synthesis.
  • Industrial Preference : One-pot methods balance efficiency and cost, suitable for large-scale production.

Q & A

Q. What methodologies optimize benzimidazole formulations for topical delivery?

  • Methodological Answer : Incorporate derivatives into cubosomal nanoparticles (e.g., using glyceryl monooleate) to enhance skin penetration. Characterize cubogels via dynamic light scattering (DLS) for particle size and Franz diffusion cells for release kinetics . Stability studies under varying pH and temperature ensure formulation robustness .

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